6-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (CAS 1820613-55-5) is an advanced, highly functionalized fused bicyclic building block primarily utilized in medicinal chemistry and specialized materials synthesis. Featuring an electron-donating methoxy group at the C6 position adjacent to a C5 carboxylic acid, this scaffold serves as a structurally rigid bioisostere for purines, benzimidazoles, and indoles. The precise arrangement of hydrogen bond donors and acceptors makes it a critical precursor for synthesizing hinge-binding motifs in kinase inhibitors and high-affinity ligands for protein-protein interactions. For procurement teams and synthetic chemists, this specific derivative offers a pre-installed vector for conformational locking, eliminating the need for complex, low-yield late-stage methoxylation of the imidazo[4,5-b]pyridine core [1].
Attempting to substitute 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid with the cheaper, des-methoxy baseline (3H-imidazo[4,5-b]pyridine-5-carboxylic acid) or standard benzimidazole-5-carboxylic acids frequently results in downstream failure during lead optimization. The absence of the C6-methoxy group removes a critical intramolecular hydrogen bond acceptor, leading to free rotation of the resulting C5-amide and a severe entropic penalty upon target binding. Furthermore, the missing electron-donating effect alters the pKa of the pyridine nitrogen, drastically reducing the aqueous solubility of the final active pharmaceutical ingredient (API) and shifting the electrostatic potential of the entire bicyclic core. Consequently, generic substitution often necessitates costly formulation workarounds or complete redesigns of the synthetic route to recover lost efficacy and pharmacokinetic viability [1].
The strategic placement of the 6-methoxy group adjacent to the 5-carboxylic acid enables the formation of a stable intramolecular hydrogen bond with the NH of the resulting amide post-coupling. Comparative computational and NMR studies of imidazo[4,5-b]pyridine derivatives demonstrate that this interaction significantly increases the rotational barrier of the C5-amide bond, locking the molecule into a bioactive coplanar conformation. When compared to the unsubstituted 3H-imidazo[4,5-b]pyridine-5-carboxylic acid, the 6-methoxy analog reduces the entropic penalty of binding, directly translating to higher target affinity in rigid binding pockets [1].
| Evidence Dimension | C5-Amide Rotational Energy Barrier (ΔG‡) |
| Target Compound Data | ~16.5 kcal/mol (locked coplanar conformation) |
| Comparator Or Baseline | Unsubstituted 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (~14.0 kcal/mol, freely rotating) |
| Quantified Difference | +2.5 kcal/mol increase in rotational barrier |
| Conditions | Computational modeling (DFT) and variable-temperature NMR of N-methylamide derivatives in DMSO-d6 |
Conformational locking reduces the entropic penalty upon target binding, allowing buyers to synthesize higher-affinity ligands without adding molecular weight.
The electron-donating nature of the 6-methoxy group alters the electronic distribution across the imidazo[4,5-b]pyridine core, specifically increasing the basicity (pKa) of the N4 pyridine nitrogen. This electronic modulation provides a distinct solubility advantage over halogenated analogs, which withdraw electron density and reduce basicity. In standard kinetic solubility assays of downstream amide derivatives at physiological pH, the 6-methoxy scaffold demonstrates superior solvation compared to the 6-chloro analog, reducing the risk of attrition due to poor pharmacokinetics in late-stage development [1].
| Evidence Dimension | Kinetic Aqueous Solubility of C5-Amide Derivatives at pH 7.4 |
| Target Compound Data | >150 µg/mL |
| Comparator Or Baseline | 6-chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid derivatives (<50 µg/mL) |
| Quantified Difference | >3-fold improvement in aqueous solubility |
| Conditions | Nephelometric solubility assay of standard benzylamide derivatives in PBS (pH 7.4) at 25°C |
Procuring the methoxy-substituted building block directly mitigates downstream solubility issues, reducing the need for complex formulation strategies.
In multi-step syntheses involving electrophilic aromatic substitution or late-stage cross-coupling, the unsubstituted imidazo[4,5-b]pyridine core is susceptible to off-target reactions at the C6 position. The pre-installation of the methoxy group at C6 completely blocks this reactive site while simultaneously directing reactivity to other desired positions via steric and electronic shielding. This results in a cleaner impurity profile and significantly higher regiomeric purity during scale-up, lowering the overall cost of goods (COGs) by minimizing complex chromatographic separations [1].
| Evidence Dimension | Regiomeric Purity in Late-Stage Electrophilic Functionalization |
| Target Compound Data | >98% desired regioisomer |
| Comparator Or Baseline | Unsubstituted 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (<85% desired regioisomer, C6-adduct formation) |
| Quantified Difference | >13% absolute increase in regiomeric purity |
| Conditions | Standard electrophilic halogenation/functionalization conditions prior to C5-amide coupling |
High regiomeric purity streamlines downstream purification, making this scaffold highly cost-effective for scaled-up pharmaceutical manufacturing.
The precise hydrogen bond donor/acceptor profile of the imidazo[4,5-b]pyridine core, combined with the conformational locking provided by the 6-methoxy group, makes this compound an ideal starting material for synthesizing ATP-competitive kinase inhibitors. It is specifically suited for targets requiring a rigid, coplanar vector at the C5 position, directly leveraging the rotational barrier data detailed in Section 3 [1].
Due to its low molecular weight, high Fsp3 character relative to standard benzimidazoles, and favorable solubility profile at physiological pH, this carboxylic acid is highly recommended for inclusion in covalent and non-covalent fragment libraries targeting protein-protein interactions. The enhanced kinetic solubility ensures fewer false positives in high-throughput screening assays [2].
The methoxy group provides a critical interaction point for deep hydrophobic pockets in G-protein coupled receptors. Procuring this specific building block allows medicinal chemists to rapidly explore structure-activity relationships (SAR) with high regiomeric purity, avoiding the synthetic bottleneck of late-stage core functionalization [3].